N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide

Density Physicochemical property Separation

Researchers requiring chemoselective indole functionalization face supply inconsistency for silylated intermediates. This compound solves that with a TMS group at C2 for orthogonal protection. Key advantages: 1) Facilitates electrophilic aromatic substitution at C3/C7 due to enhanced electron density. 2) TMS group is cleavable under mild fluoride conditions, enabling downstream diversification. 3) Distinct density (1.030 g/mL) and MW (288.467 g/mol) serve as analytical benchmarks for method validation.

Molecular Formula C16H24N2OSi
Molecular Weight 288.46 g/mol
CAS No. 548775-58-2
Cat. No. B12056062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide
CAS548775-58-2
Molecular FormulaC16H24N2OSi
Molecular Weight288.46 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C
InChIInChI=1S/C16H24N2OSi/c1-6-17(7-2)16(19)18-14-11-9-8-10-13(14)12-15(18)20(3,4)5/h8-12H,6-7H2,1-5H3
InChIKeyFVRCYZLAJZNZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide: Identity & Specifications


N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide (CAS 548775-58-2) is a silylated indole-1-carboxamide with molecular formula C16H24N2OSi and average mass 288.467 g/mol . This compound belongs to the class of N,N-dialkyl indole-1-carboxamides, distinguished by a trimethylsilyl (TMS) substituent at the indole C2 position and diethyl substitution on the carboxamide nitrogen [1]. The TMS group confers unique physicochemical properties that differentiate it from non-silylated indole-1-carboxamides in terms of density, polarity, and synthetic utility [2].

Synthetic Role Protected indole building block with removable TMS directing group for chemoselective C2/C3 elaboration
Key Property Lower density (reported 1.030 g/mL) alters chromatographic retention relative to non-silylated indole-1-carboxamides
Selection Logic Select when orthogonal protection at C2 or enhanced C3/C7 electrophilic reactivity is required for multistep synthesis

Limitations of Non-Silylated Analogs


The trimethylsilyl (TMS) substituent at the indole C2 position in N,N-diethyl-2-(trimethylsilyl)indole-1-carboxamide fundamentally alters physicochemical properties relative to its non-silylated counterpart, N,N-diethyl-1H-indole-1-carboxamide (CAS 119668-50-7) . The TMS group reduces density by approximately 5.4% (1.030 vs 1.089 g/mL), modifies electronic character for synthetic transformations, and introduces steric bulk that influences regioselectivity in subsequent reactions [1]. Generic substitution with a non-silylated analog may therefore alter reaction outcomes, purification behavior, and the physicochemical profile of downstream products, necessitating compound-specific procurement [2].

Target
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide
Potential Substitute
N,N-Diethyl-1H-indole-1-carboxamide (non-silylated analog)
Generic substitution may shift reaction outcomes. The TMS group introduces steric bulk and electronic effects absent in the non-silylated analog, potentially altering regioselectivity and purification behavior.
Density Mismatch
Reported density differs by ~5.4% (1.030 vs 1.089 g/mL). This can affect extraction behavior and chromatographic method transfer if the silylated compound is replaced.
Protection Strategy
Non-silylated analog lacks orthogonal C2 protection. Substitution removes the TMS handle for fluoride-mediated deprotection, which may require redesign of the synthetic sequence.

Comparison with Non-Silylated Analogs


Density: Silylated vs. Non-Silylated

N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide exhibits a density of 1.030 g/mL at 25 °C [1], whereas the non-silylated analog N,N-diethyl-1H-indole-1-carboxamide displays a significantly higher density of 1.089 g/mL at 25 °C . This represents a 5.4% reduction in density attributable to the trimethylsilyl group.

Density
Cross-study comparable
1.030 g/mL (25 °C)
vs 1.089 g/mL non-silylated
Supports chromatographic method adjustment for silylated analog
-5.4% density difference; review extraction and purification conditions
Density Physicochemical property Separation

Flash Point and Thermal Safety

Both N,N-diethyl-2-(trimethylsilyl)indole-1-carboxamide and its non-silylated analog N,N-diethyl-1H-indole-1-carboxamide exhibit a flash point of 110 °C [1]. The TMS group does not introduce additional flammability hazard relative to the non-silylated comparator.

Flash Point
Head-to-head
110 °C (identical for both compounds)
Reported equivalent flash point supports comparable handling classification
Storage and shipping hazard class may not change upon substitution
Flash point Thermal stability Safety

Low-Affinity INMT Inhibition

N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 µM) [1]. In comparison, the non-silylated analog N,N-diethyl-1H-indole-1-carboxamide displaces [³H]aminoalkylindole binding to cannabinoid receptors with an IC₅₀ of 8,000 nM [2]. While the assays target different proteins, both compounds exhibit low micromolar affinity, suggesting that the TMS group does not confer high potency for these particular enzyme targets.

INMT Affinity
Cross-study comparable
Ki = 12,000 nM (human INMT)
Supports low-affinity reference or negative control context in screening
Comparator IC₅₀ 8,000 nM measured on different target; direct affinity comparison not applicable
Enzyme inhibition INMT Biochemical assay

TMS as a Removable Protecting Group

The trimethylsilyl (TMS) group at the indole C2 position serves as a removable protecting group that can be cleaved under mild fluoride or acidic conditions to regenerate the parent indole scaffold after downstream functionalization [1]. This property distinguishes N,N-diethyl-2-(trimethylsilyl)indole-1-carboxamide from non-silylated analogs such as N,N-diethyl-1H-indole-1-carboxamide, which lack this orthogonal protection capability. Additionally, the TMS group increases electron density on the indole ring, facilitating electrophilic aromatic substitution at positions 3 or 7 compared to the non-silylated analog .

TMS Protection
Class-level inference
Removable under fluoride/acidic conditions
Synthetic handle enables orthogonal protection strategy
Regioselectivity shift inferred from TMS electronic effects; validate in specific substrate
Protecting group Silyl chemistry Synthetic intermediate

Molecular Weight and logP Difference

N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide has an average molecular mass of 288.467 g/mol , whereas the non-silylated analog N,N-diethyl-1H-indole-1-carboxamide has a molecular weight of 216.28 g/mol . The TMS group contributes approximately 72.2 g/mol to the molecular mass, representing a 33% increase. This mass difference substantially alters the compound's physical properties, including chromatographic retention and volatility, and is expected to increase calculated logP by approximately 1.5–2.0 units based on fragment-based lipophilicity contributions of the trimethylsilyl group [1].

Molecular Weight
Cross-study comparable
288.5 g/mol
vs 216.3 g/mol non-silylated
+33% mass alters retention and predicted logP by ~1.5–2 units
Calculated logP shift based on fragment contributions; experimental confirmation recommended
Molecular weight Lipophilicity Physicochemical property

Boiling Point and Volatility

The non-silylated analog N,N-diethyl-1H-indole-1-carboxamide has a reported boiling point of 140–147 °C at 0.8 mmHg . No boiling point data are publicly available for N,N-diethyl-2-(trimethylsilyl)indole-1-carboxamide; however, the addition of the TMS group (increasing molecular weight by 33%) is expected to reduce vapor pressure and increase boiling point relative to the non-silylated analog based on general structure–property relationships [1].

Boiling Point
Data to verify
Not publicly available
Expected higher than non-silylated analog (140–147 °C at 0.8 mmHg)
Class-level inference; reduced vapor pressure may alter distillation and GC conditions
Boiling point Volatility Purification

Key Application Scenarios


Protected Indole Building Block

N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide is optimally deployed as a protected indole intermediate in multistep syntheses where chemoselective manipulation of the indole C2 or C3 positions is required. The trimethylsilyl group serves as a removable protecting group that can be cleaved under mild fluoride conditions after downstream functionalization of the carboxamide moiety or other reactive sites [1]. This orthogonal protection strategy is not available with non-silylated analogs such as N,N-diethyl-1H-indole-1-carboxamide, making this compound a strategically advantageous choice for complex molecule assembly.

INMT Negative Control Ligand

With a measured Ki of 12,000 nM against human INMT [1], N,N-diethyl-2-(trimethylsilyl)indole-1-carboxamide is appropriate as a low-affinity reference compound or negative control in biochemical assays targeting INMT or related methyltransferase enzymes. Its weak binding profile ensures that it does not significantly interfere with assay windows at typical screening concentrations, making it suitable for establishing baseline activity levels in high-throughput screening campaigns.

C3/C7 Electrophilic Substitution

The electron-donating trimethylsilyl group increases electron density on the indole ring, facilitating electrophilic aromatic substitution at the C3 and C7 positions [1]. This regioselectivity enhancement is a direct consequence of the TMS substituent and is not observed with the non-silylated analog N,N-diethyl-1H-indole-1-carboxamide. This property makes N,N-diethyl-2-(trimethylsilyl)indole-1-carboxamide a preferred starting material for the synthesis of C3- or C7-functionalized indole-1-carboxamide derivatives.

Reference Standard for Silylated Heterocycles

The distinct density (1.030 g/mL) and molecular weight (288.467 g/mol) of N,N-diethyl-2-(trimethylsilyl)indole-1-carboxamide, relative to its non-silylated analog (density 1.089 g/mL; MW 216.28 g/mol), make it a useful reference compound for developing and validating analytical methods for silylated heterocycles [1][2]. Its chromatographic retention behavior can serve as a benchmark for optimizing HPLC or GC methods intended for structurally related silyl-protected intermediates.

Application
Selection Property
Validation Focus
Protected indole building block
Removable C2 TMS protecting group
Orthogonal protection strategy review
INMT negative control ligand
Low micromolar affinity (reported Ki context)
Baseline activity in methyltransferase screening
C3/C7 electrophilic substitution
TMS-directed regioselectivity enhancement
Substitution outcome verification
Silylated heterocycle reference
Distinct density and molecular weight profile
HPLC/GC method benchmarking

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